2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound belonging to the class of fused imidazoles. This compound features a unique bicyclic structure that includes a pyrrolo[1,2-a]imidazole core with a chlorine atom at the 2-position, which significantly influences its chemical behavior and potential applications. The compound is identified by the CAS number 91417-91-3 and has a molecular formula of CHClN with a molecular weight of approximately 142.59 g/mol .
The compound is synthesized through various chemical processes, primarily involving dehydration reactions. It is classified under fused heterocycles due to its structural characteristics that combine elements of both imidazole and pyrrole rings. The presence of the chlorine atom adds to its reactivity and potential for further chemical modifications.
The synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method is efficient for producing the desired compound with high yields .
The reaction conditions are crucial for optimizing yield and purity. Key factors include:
Industrial production methods may adapt these laboratory techniques for scalability, often employing continuous flow processes to improve efficiency and reduce costs.
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole participates in several types of chemical reactions:
For nitration, specific conditions such as temperature control and reaction time are critical to ensure selectivity towards desired nitro derivatives. Hydrogenation requires careful monitoring to prevent over-reduction or unwanted side reactions.
The mechanism of action for 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole primarily involves its interaction with biological targets. It has been identified as a potential inhibitor of the WDR5-WIN site, which is significant in chromatin regulation and is overexpressed in various cancers. The binding affinity and specificity towards these targets make it a candidate for further therapeutic exploration .
Relevant analyses should include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
The applications of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole span several fields:
Imidazole, first synthesized by Heinrich Debus in 1858 via condensation of glyoxal, formaldehyde, and ammonia, established the foundation for fused imidazole chemistry [3] [9]. The intrinsic amphoteric character of imidazole (pKa ~7 for conjugate acid) enables acid-base functionality critical for biomolecular interactions, while its aromatic π-system facilitates binding to biological targets through π-stacking and hydrogen bonding [9]. Early medicinal applications emerged with antifungal agents (e.g., clotrimazole) and the histamine H₂-receptor antagonist cimetidine, highlighting imidazole’s versatility as a privileged scaffold [9]. The fusion of imidazole with pyrrolidine, yielding pyrrolo[1,2-a]imidazole, enhanced structural rigidity and diversified binding modalities. Dimiracetam, a nootropic agent derived from perhydropyrrolo[1,2-a]imidazole, exemplified the therapeutic potential of this bicyclic system in central nervous system disorders [4].
This scaffold serves as a key synthetic intermediate for bioactive molecules targeting epigenetic regulators and inflammatory pathways. Fragment-based drug discovery identified 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives as potent inhibitors of WDR5, a chromatin-regulatory protein overexpressed in mixed-lineage leukemia (MLL). Optimized analogs achieved sub-10 nM binding affinity and disrupted the WDR5-MLL protein-protein interaction, demonstrating anti-proliferative effects in AML cell lines [2]. The chlorine substituent at the 2-position enhances target engagement and modulates physicochemical properties, enabling cellular activity. Additionally, 2,3-diaryl-substituted derivatives (e.g., 2,3-bis(4-methylsulfanylphenyl) analogs) exhibit immunomodulatory effects in experimental arthritis models by regulating T-cell-mediated immunity [6].
Chlorination at the 2-position of pyrrolo[1,2-a]imidazole confers distinct electronic and steric advantages:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1